Product packaging for Adamantane-1,3-dicarboxamide(Cat. No.:CAS No. 62472-39-3)

Adamantane-1,3-dicarboxamide

Cat. No.: B1582562
CAS No.: 62472-39-3
M. Wt: 222.28 g/mol
InChI Key: FVMNWHMVTYBYGW-UHFFFAOYSA-N
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Description

Adamantane-1,3-dicarboxamide (CAS 62472-39-3) is a high-value chemical building block that leverages the unique properties of the adamantane cage for advanced research applications. With a molecular formula of C 12 H 18 N 2 O 2 and a molecular weight of 222.28 g/mol, this compound features a highly symmetric and rigid hydrocarbon scaffold that is functionalized with two carboxamide groups . This specific structure makes it an exceptional candidate for exploratory chemistry in materials science and medicinal chemistry. The primary research value of this compound lies in its pre-organized molecular structure. The rigid adamantane core holds the two carboxamide groups in a fixed, three-dimensional orientation, which is a key advantage in supramolecular chemistry . This pre-organization facilitates the design and synthesis of well-defined molecular architectures, such as macrocycles, coordination polymers, and self-assembled structures, driven by directional hydrogen-bonding interactions of the amide groups . In the context of medicinal chemistry , adamantane derivatives are known to improve a compound's lipophilicity, which can positively influence its absorption and distribution properties . While the parent dicarboxamide is a direct object of study, it also serves as a critical synthetic intermediate. It is typically synthesized from its direct precursor, Adamantane-1,3-dicarboxylic acid, which can be produced via efficient methods like the Koch-Haaf carbonylation of 1-adamantane carboxylic acid . The dicarboxamide functional group provides sites for specific interactions with biological targets, and the adamantane moiety can engage with hydrophobic pockets, making this compound and its derivatives a starting point for developing new therapeutic agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B1582562 Adamantane-1,3-dicarboxamide CAS No. 62472-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNWHMVTYBYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352251
Record name 1,3-ADAMANTANEDICARBOXAMIDE
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-39-3
Record name Tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62472-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-ADAMANTANEDICARBOXAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Adamantane 1,3 Dicarboxamide and Precursors

Strategies for the Preparation of Adamantane-1,3-dicarboxylic Acid

The rigid, three-dimensional structure of the adamantane (B196018) cage requires specific chemical approaches to introduce functional groups at the bridgehead positions. The preparation of adamantane-1,3-dicarboxylic acid is primarily achieved through two effective methodologies: the direct carbonylation of a monocarboxylic acid precursor and a multi-step sequence involving the hydrolysis of halogenated intermediates.

A highly efficient, one-pot method for synthesizing adamantane-1,3-dicarboxylic acid involves the Koch-Haaf carbonylation of 1-adamantane carboxylic acid. chemicalbook.comjlu.edu.cn This reaction is a strongly acid-catalyzed carbonylation that generates a tertiary carbenium ion, which subsequently reacts with a source of carbon monoxide. wikipedia.org In the Koch-Haaf variation, formic acid serves as the in-situ source of carbon monoxide when decomposed by a strong acid like sulfuric acid. wikipedia.orgd-nb.info

The process typically involves treating 1-adamantane carboxylic acid with a mixture of sulfuric acid and nitric acid, followed by the slow, controlled addition of formic acid at low temperatures. chemicalbook.comchemicalbook.com The ratio of the acidic components is crucial for the reaction's success, with sulfuric acid acting as both a solvent and an enhancer of nitric acid's oxidative capability. chemicalbook.com This method is noted for its high efficiency and excellent yields, making it suitable for scalable production. chemicalbook.comjlu.edu.cn

Table 1: Koch-Haaf Synthesis of Adamantane-1,3-dicarboxylic Acid

Starting Material Reagents Temperature Reaction Time Yield Reference

The proposed mechanism for this transformation involves the formation of a carbenium ion at the 3-position of the adamantane cage, which is then attacked by carbon monoxide generated from the formic acid. Subsequent hydrolysis of the resulting acylium ion yields the second carboxylic acid group. wikipedia.org

An alternative pathway to adamantane-1,3-dicarboxylic acid begins with the halogenation of the adamantane core, followed by hydrolysis and carboxylation steps. google.com This multi-step synthesis offers another route to the key dicarboxylic acid intermediate.

The typical sequence is as follows:

Dihalogenation: Adamantane is first halogenated, for instance, through bromination using liquid bromine with an iron catalyst, to produce 1,3-dibromoadamantane. google.com

Hydrolysis to Diol: The resulting 1,3-dihaloadamantane is then hydrolyzed to form 1,3-adamantanediol (B44800). This can be achieved under various conditions, such as using a triethylamine-water solution for 1,3-dichloro adamantane or silver sulfate (B86663) in aqueous acetone (B3395972) for 1,3-dibromoadamantane. google.comacs.org

Carboxylation of Diol: The final step involves the carboxylation of 1,3-adamantanediol. This is accomplished by reacting the diol with formic acid in the presence of concentrated sulfuric acid, which carboxylates both bridgehead positions to yield adamantane-1,3-dicarboxylic acid. google.com

Conversion Pathways to Adamantane-1,3-dicarboxamide and Related Amides

Once adamantane-1,3-dicarboxylic acid is obtained, it can be converted into the target compound, this compound, and its N-substituted derivatives through standard amidation reactions.

The conversion of adamantane-1,3-dicarboxylic acid to this compound is a direct and high-yielding process. chemicalbook.com The standard procedure involves two steps:

Activation of Carboxylic Acids: The dicarboxylic acid is first converted to a more reactive intermediate, typically the corresponding diacyl chloride. This is achieved by reacting adamantane-1,3-dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).

Reaction with Ammonia (B1221849): The resulting adamantane-1,3-dicarbonyl dichloride is then treated with ammonia (usually in the form of aqueous ammonia) to form the diamide.

This amidation reaction proceeds with high efficiency, with reported yields of 89% for the conversion from the dicarboxylic acid. chemicalbook.com

The synthesis of N-substituted this compound derivatives follows a similar principle to the preparation of the parent dicarboxamide. Instead of ammonia, primary or secondary amines are used as the nucleophile. The reaction of adamantane-1,3-dicarbonyl dichloride with a stoichiometric amount of a desired amine (R-NH₂ or R₂NH) would yield the corresponding N,N'-disubstituted this compound.

This versatile approach allows for the introduction of a wide variety of functional groups onto the amide nitrogens, leveraging the adamantane core as a rigid, three-dimensional scaffold. The synthesis of amides bearing adamantane fragments is a well-established field, often utilizing the reaction between an adamantane-derived acyl chloride and an amine. strath.ac.ukstrath.ac.uk

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule serves not only as a final product but also as an intermediate for further chemical transformations. The functional amide groups and the robust adamantane cage provide opportunities for subsequent derivatization.

A primary example of derivatization is the Hofmann degradation (or rearrangement) of this compound. chemicalbook.com This reaction converts the two amide groups into primary amine groups, yielding the valuable compound 1,3-diaminoadamantane. chemicalbook.comasianpubs.org The Hofmann degradation provides a reliable pathway from the dicarboxylic acid to the diamine via the dicarboxamide intermediate, with a reported yield of 82% for this specific step. chemicalbook.com

The this compound scaffold itself, with its defined geometry and rigid structure, can also be used as a building block in supramolecular chemistry and materials science. nih.govupc.edu The amide groups can participate in hydrogen bonding to direct the assembly of larger, more complex architectures.

Table 2: Chemical Compounds Mentioned

Compound Name
Adamantane
This compound
Adamantane-1,3-dicarbonyl dichloride
Adamantane-1,3-dicarboxylic acid
1-Adamantane carboxylic acid
1,3-Adamantanediol
1,3-Diaminoadamantane
1,3-Dibromoadamantane
1,3-Dichloro adamantane
Ammonia
Formic acid
Iron
Liquid bromine
Nitric acid
Silver sulfate
Sulfuric acid
Thionyl chloride

Synthesis of Symmetrical Bridgehead Disubstituted Adamantane Derivatives

The cornerstone for producing this compound is the synthesis of its corresponding dicarboxylic acid. A prevalent and efficient method for this is the Koch-Haaf carbonylation of 1-adamantanecarboxylic acid. jlu.edu.cnresearchgate.netchemicalbook.com This one-pot synthesis offers a high-yield route to 1,3-adamantanedicarboxylic acid. chemicalbook.comasianpubs.org

The reaction typically involves treating 1-adamantanecarboxylic acid with a mixture of nitric acid and sulfuric acid, followed by the dropwise addition of formic acid at low temperatures. chemicalbook.comchemicalbook.com The strong acidic environment facilitates the carboxylation at the tertiary bridgehead position. The yield of this reaction is sensitive to the ratio of the acids used; sulfuric acid acts not only as a solvent but also enhances the oxidizing ability of nitric acid. chemicalbook.com

An alternative approach involves the oxidation of adamantanecarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantanecarboxylic acid. This intermediate then undergoes a Koch-Haaf carboxylation with formic acid in the presence of concentrated sulfuric acid to yield 1,3-adamantanedicarboxylic acid. google.com

The following table summarizes typical reaction conditions for the synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid.

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
1-Adamantanecarboxylic acidFormic acid, Nitric acid, Sulfuric acid06 hours92 chemicalbook.comchemicalbook.com

Once 1,3-adamantanedicarboxylic acid is obtained, it can be converted to this compound. This is typically achieved in a two-step process. First, the dicarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive 1,3-adamantanedicarbonyl dichloride. chemicalbook.commdpi.com This acid chloride is then reacted with an ammonia source, such as a cold ammonia solution, to yield the final product, this compound. chemicalbook.com

Incorporation into Macrocyclic and Polymeric Structures

The rigid, three-dimensional structure of the adamantane core makes its derivatives, including this compound and its precursors, attractive monomers for the synthesis of macrocycles and polymers with unique properties. rsc.orgrsc.org The dicarbonyl chloride derivative, 1,3-adamantanedicarbonyl dichloride, is a key intermediate in these applications. mdpi.com

For instance, adamantane-based tetralactam macrocycles have been synthesized through a clipping reaction involving 1,3-adamantanedicarbonyl dichloride and a diamine in the presence of a template molecule. mdpi.comsciforum.net These macrocycles exhibit solubility in chlorinated solvents and have been studied for their molecular recognition properties with dicarboxamide guests. mdpi.com The synthesis of these macrocycles often first yields a mdpi.comrotaxane, which, upon thermal dethreading, releases the desired macrocycle. mdpi.com

In the realm of polymer chemistry, adamantane-containing diamines and diacids are used to synthesize polyimides. These polymers are known for their high glass transition temperatures and excellent thermal stability. rsc.org While the direct use of this compound as a monomer is not extensively detailed, its structural motifs are present in larger polymeric and macrocyclic systems, highlighting its potential as a building block in materials science.

Preparation of Adamantane-Based Esters and Carboxylic Acid Chlorides

The synthesis of this compound and its incorporation into larger structures heavily relies on the preparation of its activated precursors: esters and carboxylic acid chlorides.

Adamantane-1,3-dicarbonyl dichloride is synthesized by refluxing 1,3-adamantanedicarboxylic acid with an excess of thionyl chloride. chemicalbook.com The reaction is typically carried out until the evolution of gaseous byproducts ceases. The excess thionyl chloride is then removed by evaporation to yield the crude dicarbonyl chloride, which can be used in subsequent reactions without extensive purification. chemicalbook.com

Adamantane-based esters can be prepared through standard esterification procedures. For example, reacting the crude 1,3-adamantanedicarbonyl dichloride with an alcohol would yield the corresponding diester. Another method involves the direct esterification of 1,3-adamantanedicarboxylic acid with an alcohol in the presence of an acid catalyst. These esters are valuable intermediates in various organic transformations and can be used in the synthesis of polyesters and other polymers.

The following table outlines the synthesis of key precursors for this compound.

ProductStarting MaterialReagentsReaction ConditionsYield (%)Reference
1,3-Adamantanedicarbonyl dichloride1,3-Adamantanedicarboxylic acidThionyl chloride (SOCl₂)Reflux for 3 hoursNot explicitly stated, but used directly chemicalbook.com
This compound1,3-Adamantanedicarbonyl dichlorideAmmonia solutionSlow addition to cold ammonia solution89 (for the two steps from the diacid) chemicalbook.com

Supramolecular Chemistry and Molecular Recognition of Adamantane 1,3 Dicarboxamide Systems

Host-Guest Interactions within Adamantane-Based Architectures

The adamantane (B196018) moiety is a classic guest in host-guest chemistry due to its size, shape, and hydrophobicity, which complement the cavities of many macrocyclic hosts. While specific studies on adamantane-1,3-dicarboxamide as a guest are not extensively documented, the behavior of the closely related adamantane-1,3-dicarboxylic acid and other adamantane derivatives provides significant insight into its expected interactions with various hosts.

Complexation with Macrocyclic and Cavitand Hosts

Macrocyclic hosts such as cucurbiturils and calixarenes are known to form stable inclusion complexes with adamantane derivatives. The driving force for this complexation is primarily the hydrophobic effect, where the adamantyl group is encapsulated within the hydrophobic cavity of the host, displacing water molecules and leading to a thermodynamically favorable state.

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a rigid, hydrophobic cavity and two polar carbonyl-fringed portals. Adamantane derivatives are excellent guests for CB acs.org, with association constants typically in the range of 10³ to 10⁵ M⁻¹ nih.gov. The binding affinity is influenced by the nature of the substituents on the adamantane core. For instance, comparing amantadine (B194251) (1-aminoadamantane) with memantine (B1676192) (1-amino-3,5-dimethyladamantane), the binding preference shifts from CB acs.org for amantadine to CB wikipedia.org for the bulkier memantine, highlighting the importance of size and shape complementarity nih.gov. It is therefore anticipated that this compound would form a stable 1:1 inclusion complex with CB acs.org, with the adamantane cage residing within the host's cavity.

Calix[n]arenes are another class of macrocycles that can act as hosts for adamantane derivatives. Their conformational flexibility allows them to adopt specific shapes to accommodate guest molecules. The binding is often driven by a combination of hydrophobic and van der Waals interactions. While direct complexation studies with this compound are not available, the synthesis of calix researchgate.netarenes bearing adamantyl groups suggests a strong affinity between these two structural motifs mdpi.com. It is plausible that water-soluble calixarenes could encapsulate this compound, with the amide groups potentially interacting with the polar upper rim of the calixarene.

Cavitands , which are synthetic receptors with well-defined cavities, have also been shown to encapsulate adamantane guests. For example, certain amide-functionalized cavitands can bind adamantane derivatives with slow exchange on the NMR timescale rsc.org. The preorganized nature of the cavitand's binding pocket leads to high selectivity.

A summary of typical association constants for adamantane derivatives with various macrocyclic hosts is presented in Table 1.

HostGuestAssociation Constant (Ka, M⁻¹)
β-CyclodextrinAdamantane derivatives10³ - 10⁵
Cucurbit acs.orgurilAmantadineHigh
Cucurbit wikipedia.orgurilMemantineHigh

Interactions with Cyclodextrins and Liposomal Systems

Cyclodextrins (CDs) are naturally occurring cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. They are well-known to form inclusion complexes with a variety of guest molecules, with adamantane being a canonical guest. The interaction between adamantane derivatives and β-cyclodextrin is particularly strong due to the excellent size and shape complementarity between the adamantane cage and the β-cyclodextrin cavity.

A study on the host-guest complexation of a series of bio-conjugatable adamantane derivatives with β-cyclodextrin revealed that adamantane-1,3-dicarboxylic acid forms a 1:2 inclusion complex, denoted as (adm-1,3-diCOOH)⊂CD₂ researchgate.netnih.gov. In this complex, the bulky dicarboxylic acid is deeply buried inside the cavity formed by a pair of β-cyclodextrin molecules researchgate.netnih.gov. Given the structural similarity, it is highly probable that this compound would also form a stable inclusion complex with β-cyclodextrin, likely with a similar stoichiometry. The amide functionalities might engage in hydrogen bonding with the hydroxyl groups on the rim of the cyclodextrin (B1172386), further stabilizing the complex.

Liposomal systems are artificial vesicles composed of a lipid bilayer, which can be used to encapsulate and deliver various molecules. The lipophilic nature of the adamantane core allows it to anchor molecules to the lipid bilayer of liposomes. This principle is utilized in drug delivery and surface recognition studies acs.orgasianpubs.org. Adamantane derivatives can be incorporated into liposomes, with the adamantyl group embedded in the hydrophobic core of the lipid bilayer and the functional groups exposed to the aqueous environment researchgate.netasianpubs.org. This allows for the functionalization of the liposome (B1194612) surface. It is expected that this compound could be similarly incorporated into liposomes, presenting its hydrogen-bonding amide groups at the liposome-water interface, which could then participate in molecular recognition events.

Binding within Self-Assembled Coordination Cages

Self-assembled coordination cages are discrete, hollow structures formed by the coordination of metal ions with organic ligands. These cages can encapsulate guest molecules within their internal cavities, acting as molecular flasks that can influence the reactivity and properties of the bound guest. The encapsulation of adamantane derivatives within such cages has been demonstrated. For example, adamantyl-functionalized N-heterocyclic carbene ligands have been shown to form stable complexes with cucurbituril-based molecular containers mdpi.com.

While there are no direct reports of this compound being encapsulated within a coordination cage, its parent compound, adamantane-1,3-dicarboxylic acid, has been used as a ligand to construct coordination polymers nih.govresearchgate.netmdpi.com. This demonstrates the ability of the adamantane-1,3-difunctionalized scaffold to participate in coordination-driven self-assembly. It is conceivable that this compound could act as a guest for appropriately sized and shaped coordination cages, with the adamantane core providing the necessary hydrophobic interactions for binding.

Noncovalent Interactions and Self-Assembly Phenomena

The interplay of hydrogen bonding and van der Waals forces is fundamental to the self-assembly of this compound derivatives into ordered supramolecular structures. The rigid adamantane core acts as a scaffold, preorganizing the amide groups for directional interactions.

Hydrogen Bonding Networks in this compound Derivatives

The amide functional groups in this compound are capable of forming strong and directional hydrogen bonds. Each amide group has an N-H donor and a C=O acceptor, allowing for the formation of extended hydrogen-bonded networks. While the crystal structure of this compound is not available in the searched literature, the self-assembly of other adamantane amides and dicarboxylic acids provides a model for its likely behavior. For instance, adamantane-1-carboxamide derivatives are known to form hydrogen-bonded dimers or catemeric chains in the solid state nih.gov.

The synthesis of 1,3-diaminoadamantane via Hofmann degradation of this compound implies the existence of the dicarboxamide as a stable, isolable compound researchgate.netasianpubs.org. It is highly probable that in the solid state, this compound molecules would self-assemble into one-dimensional tapes or two-dimensional sheets through intermolecular N-H···O=C hydrogen bonds between the amide groups of neighboring molecules. The 1,3-disposition of the amide groups on the rigid adamantane scaffold would facilitate the formation of linear supramolecular polymers.

Van der Waals Forces in Lipophilic Aggregation and Cocrystallization

The cocrystallization of adamantane-1,3-dicarboxylic acid with 4,4′-bipyridine demonstrates the interplay between hydrogen bonding and other noncovalent interactions in directing supramolecular assembly. In this cocrystal, the carboxylic acid groups form hydrogen bonds with the nitrogen atoms of the bipyridine, while the adamantane moieties pack in a way that maximizes van der Waals contacts.

The crystal structure of 1,3-diethynyladamantane reveals that while C-H···π interactions are present, H···H contacts account for the majority of the surface interactions, highlighting the importance of van der Waals forces in the packing of adamantane derivatives researchgate.net. Similarly, for this compound, it is expected that after the primary hydrogen bonding network is established, the final crystal packing would be heavily influenced by the optimization of van der Waals interactions between the adamantane cages, leading to dense and stable crystalline solids.

Formation of Supramolecular Synthons and One-Dimensional Motifs

The concept of supramolecular synthons, which are robust and predictable non-covalent interactions, is central to crystal engineering and the design of functional materials. In the context of this compound, the amide functional groups are expected to play a dominant role in directing self-assembly through hydrogen bonding. While specific studies on the crystal structure of this compound are not prevalent in the literature, the behavior of the analogous adamantane-1,3-dicarboxylic acid provides significant insight into the potential supramolecular synthons and resulting motifs.

Studies on adamantane-1,3-dicarboxylic acid have shown its ability to form well-defined hydrogen-bonded assemblies. For instance, in the cocrystallization of adamantane-1,3-dicarboxylic acid with 4,4'-bipyridine (B149096), the primary interaction is the O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen. This strong and directional interaction leads to the formation of zigzag chains, which are further organized into two-dimensional layers through weaker C-H···O interactions and π–π stacking of the bipyridine units.

It is highly probable that this compound would exhibit similar, though distinct, hydrogen-bonding patterns. The amide groups (–CONH2) possess both hydrogen bond donors (N-H) and acceptors (C=O), making them capable of forming a variety of synthons. The most common and robust of these is the R22(8) homosynthon, where two amide groups form a cyclic dimer through a pair of N-H···O hydrogen bonds. This synthon is a prevalent feature in the crystal structures of many dicarboxamides and often leads to the formation of one-dimensional tapes or ribbons.

Dynamic Molecular Recognition Studies

The well-defined shape and size of the adamantane core make it an excellent guest molecule for various host systems, including cyclodextrins, calixarenes, and coordination cages. The functional groups at the 1 and 3 positions can be tailored to modulate the binding affinity and introduce responsiveness to external stimuli, such as pH.

The binding affinity is also influenced by the size and shape complementarity between the host and the adamantane guest. For instance, β-cyclodextrin, with its appropriately sized cavity, is known to form stable inclusion complexes with adamantane derivatives. The thermodynamic parameters for the binding of various adamantane derivatives with different host molecules have been determined using techniques such as isothermal titration calorimetry (ITC). These studies reveal that the binding is typically characterized by a favorable enthalpy change (ΔH) and a smaller, often favorable, entropy change (ΔS), resulting in a negative Gibbs free energy change (ΔG) and a high association constant (Ka).

Guest MoleculeHost MoleculeAssociation Constant (Ka, M⁻¹)Enthalpy Change (ΔH, kcal/mol)Entropy Change (TΔS, kcal/mol)
1-Adamantanecarboxylic acidβ-Cyclodextrin5.2 x 10⁴-8.2-1.7
1-Adamantanolβ-Cyclodextrin3.4 x 10⁴-7.6-1.4
Amantadine (1-Aminoadamantane)β-Cyclodextrin1.8 x 10⁴-6.8-0.9

This table presents representative thermodynamic data for the binding of various 1-substituted adamantane derivatives to β-cyclodextrin, illustrating the influence of the substituent on the binding parameters. Data for this compound is not available.

Coordination cages are self-assembled, hollow structures that can encapsulate guest molecules. The binding of guests within these cages can be controlled by external stimuli, such as pH, leading to applications in areas like controlled release and molecular sensing. The pH-responsiveness of guest binding is typically achieved by incorporating acidic or basic functional groups on the guest molecule.

A notable example involves the use of a water-soluble M8L12 cubic coordination cage and its selective binding of adamantane derivatives. In a study investigating pH-controlled guest selection, adamantane-1,3-dicarboxylic acid and 1-aminoadamantane were used as model guests. The binding of these guests within the coordination cage is highly dependent on their protonation state.

At low pH, adamantane-1,3-dicarboxylic acid exists in its neutral, protonated form and binds strongly within the hydrophobic cavity of the cage. However, as the pH is raised, the carboxylic acid groups deprotonate to form the dianionic carboxylate. The increased polarity and solvation of the charged species significantly weakens its binding to the cage, leading to its release.

Conversely, 1-aminoadamantane is protonated and positively charged at low pH, resulting in weak binding due to its high polarity. As the pH increases, the amino group is deprotonated, and the neutral, more hydrophobic molecule binds strongly within the cage.

This pH-dependent binding allows for the selective uptake and release of different guests from a mixture. For instance, in a solution containing both adamantane-1,3-dicarboxylic acid and 1-aminoadamantane, a simple change in pH can switch the guest that is preferentially bound by the coordination cage. At low pH, the dicarboxylic acid is bound, while at high pH, the aminoadamantane is encapsulated.

Guest MoleculepHProtonation StateBinding Affinity (Ka, M⁻¹)
Adamantane-1,3-dicarboxylic acidLow (<4)Neutral~10⁵
High (>7)DianionicWeak/Negligible
1-AminoadamantaneLow (<9)CationicWeak/Negligible
High (>11)Neutral~10⁴

This table summarizes the pH-dependent binding behavior of adamantane-1,3-dicarboxylic acid and 1-aminoadamantane within a coordination cage, demonstrating the principle of pH-controlled guest selection.

While this compound itself is not acidic or basic in the same way as a carboxylic acid or an amine, the principles of pH-controlled guest selection could be extended to systems involving this molecule. For example, if the host molecule has pH-switchable binding sites, or if the dicarboxamide is part of a larger system with ionizable groups, its binding could be modulated by pH.

Crystal Engineering and Solid State Structures of Adamantane 1,3 Dicarboxamide Derivatives

Design and Synthesis of Coordination Polymers with Adamantane-1,3-dicarboxylato Linkers

The synthesis of coordination polymers using bifunctional adamantane (B196018) linkers is a prominent strategy in crystal engineering. The adamantane-1,3-dicarboxylate (B14756721) ligand, a close structural relative of adamantane-1,3-dicarboxamide, has been widely employed to create a diverse range of metal-organic frameworks (MOFs) and coordination polymers. The rigid nature of the adamantane core imparts stability and predictability to the resulting structures.

Metal-Organic Frameworks (MOFs) Incorporating Adamantane-1,3-dicarboxylates

Metal-Organic Frameworks are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The tetrahedral geometry of the adamantane cage makes its derivatives, such as adamantane-1,3,5,7-tetracarboxylic acid, highly suitable for creating three-dimensional, highly ordered architectures with large surface areas. researchgate.net While direct examples of this compound in MOF synthesis are not extensively reported, the principles derived from dicarboxylate linkers are highly relevant.

The use of adamantane-1,3-dicarboxylate in conjunction with various metal ions like zinc(II), cobalt(II), and nickel(II) has led to the formation of a series of novel coordination polymers. upc.edu The choice of metal ion and auxiliary ligands, which are additional ligands in the coordination sphere of the metal, plays a crucial role in determining the final topology of the framework. For instance, the reaction of zinc(II) or cobalt(II) salts with 1,3-adamantanedicarboxylic acid (H₂ADC) and different N-containing auxiliary ligands has yielded a variety of structures ranging from discrete dinuclear complexes to 1D chains and 2D layered frameworks. upc.edu

It is anticipated that this compound would act as a neutral ligand in MOF synthesis, coordinating through its amide oxygen or nitrogen atoms. The hydrogen bonding capabilities of the amide groups would likely introduce additional structural control and stability through inter-ligand interactions within the framework.

Layered and Grid Topologies in Coordination Polymer Architectures

Coordination polymers constructed from adamantane-1,3-dicarboxylate often exhibit layered or grid-like topologies. For example, a nickel(II) coordination polymer incorporating adamantane-1,3-dicarboxylate and N-(pyridin-3-yl)isonicotinamide forms layers with a (4,4) grid topology. researchgate.net These layers then stack in an AAA pattern, held together by supramolecular interactions. researchgate.net Similarly, a magnesium(II) coordination polymer with adamantane-1,3-dicarboxylate forms a layered structure. nih.gov

The bulky and rigid nature of the adamantane unit influences the packing of these layers, often leading to porous or interpenetrated networks. upc.edu In one instance, a Zn(II) dicarboxylate with a bipyridyl-based auxiliary ligand formed a 2D interpenetrated network with a (4,4) topology. upc.edu The substitution of carboxylate with carboxamide functionalities would be expected to modify the interlayer interactions. The N-H and C=O groups of the amide can act as both hydrogen bond donors and acceptors, potentially leading to more intricate and robust three-dimensional networks through hydrogen bonding between the layers.

Supramolecular Architectures in Crystalline Solids

The solid-state assembly of this compound is governed by a combination of intermolecular forces, leading to the formation of well-defined supramolecular architectures. The shape of the adamantane core and the hydrogen bonding capabilities of the amide groups are the primary drivers of the crystal packing.

Dimerization and Extended Structures via Intermolecular Interactions

While specific studies on the dimerization of this compound are scarce, the behavior of similar molecules suggests that hydrogen bonding would be a dominant feature in its crystal structure. Carboxylic acid derivatives of adamantane are known to form hydrogen-bonded dimers. acs.org It is highly probable that this compound molecules would form dimeric structures or extended one-dimensional tapes through N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. These interactions are a common and predictable motif in the crystal engineering of amide-containing compounds.

Channeled Crystal Structures and Co-crystal Formations

The formation of channeled structures and co-crystals is a testament to the utility of adamantane derivatives in supramolecular chemistry. The rigid adamantane framework can act as a scaffold to create voids and channels within a crystal lattice, which can potentially host guest molecules.

A more direct and predictable way to achieve desired supramolecular architectures is through co-crystallization. The cocrystallization of adamantane-1,3-dicarboxylic acid with 4,4'-bipyridine (B149096), for example, results in a 1:1 co-crystal where the two components are linked by strong O-H···N hydrogen bonds, forming zigzag chains. nih.gov These chains are further organized into layers through π-π stacking and C-H···O interactions. nih.gov

Given the strong hydrogen bonding capabilities of the amide group, this compound is an excellent candidate for forming co-crystals with a variety of molecules that can act as hydrogen bond donors or acceptors. This provides a powerful tool for tuning the physical and chemical properties of the resulting solid material.

Coordination Chemistry of Adamantane 1,3 Dicarboxamide Derivatives

Adamantane-1,3-dicarboxylato Ligands in Metal Complexation

The dicarboxylate ligand derived from adamantane-1,3-dicarboxylic acid (H₂adc) is a versatile linker in coordination chemistry. The rigid adamantane (B196018) backbone holds the two carboxylate groups at a fixed angle, influencing the geometry and dimensionality of the resulting metal complexes.

Ligand Design and Coordination Modes in Transition Metal Complexes (e.g., Mg(II), Ni(II), Os(I), Cu(II))

The coordination behavior of the adamantane-1,3-dicarboxylate (B14756721) (adc²⁻) ligand has been studied with a variety of transition metals, revealing diverse coordination modes and geometries.

Magnesium(II): In the first reported s-block metal adamantanedicarboxylate coordination polymer, [Mg₂(C₁₂H₁₄O₄)₂]n, two unique Mg(II) centers are observed. rsc.org One magnesium ion exhibits a distorted tetrahedral coordination environment, while the other is in a distorted octahedral geometry, both coordinated by carboxylate oxygen atoms. rsc.org This was the first instance of a tetrahedrally coordinated Mg(II) center in a magnesium-based coordination polymer. rsc.org

Nickel(II): Nickel(II) complexes with adamantane-1,3-dicarboxylate showcase a range of coordination environments. In a layered coordination polymer, {[Ni(C₁₂H₁₄O₄)(C₁₁H₉N₃O)(H₂O)]·H₂O}n, the Ni(II) ions are octahedrally coordinated. mdpi.comrsc.org These layers form a (4,4) grid topology. mdpi.comrsc.org Hydrothermal reactions have yielded several Ni(II) coordination polymers with varied structures, where the Ni(II) ions are typically in octahedral geometries, ligated by the adamantane dicarboxylate and auxiliary dipyridyl ligands. acs.org

Osmium(I): The adamantane-1,3-dicarboxylate ligand has been used to link diosmium(I) units. In the complex [{Os₂(CO)₄(C₂₁H₂₁P)₂}₂(C₁₂H₁₄O₄)₂], two Os-Os "sawhorse" units are bridged by two dicarboxylate ligands, forming a centrosymmetric molecular loop. nih.gov The tri-p-tolylphosphine (B94635) ligands occupy axial coordination sites on the osmium centers. The Os-Os bond length is 2.7398 (2) Å. nih.gov

Copper(II): Copper(II) readily forms coordination polymers with adamantane-based carboxylate ligands. In complexes with azole-functionalized derivatives, the Cu(II) center can adopt a square pyramidal arrangement. rsc.org Other structures feature the classic dinuclear paddle-wheel unit, where four carboxylate ligands bridge two copper(II) ions. researchgate.netresearchgate.net

Coordination Modes in Adamantane-1,3-dicarboxylato Complexes

Structural Diversity of Adamantane-Based Coordination Compounds

The rigidity of the adamantane linker, combined with the versatile coordination chemistry of the carboxylate groups and the choice of metal ion and auxiliary ligands, leads to a wide array of supramolecular architectures.

The structures range from discrete, zero-dimensional (0D) molecular loops, as seen in the diosmium(I) complex, to one-dimensional (1D) chains and two-dimensional (2D) layers. nih.govrsc.org For instance, nickel(II) and adamantane-1,3-dicarboxylate can form 2D layered structures with a (4,4) grid topology. mdpi.comrsc.orgacs.org The magnesium(II) analogue also forms a layered polymer constructed from chains of corner-sharing magnesium-centered polyhedra. rsc.org

Three-dimensional (3D) frameworks have also been synthesized. These can be complex, such as a nickel(II) adamantane-dicarboxylate structure that displays an uncommon 3-connected 10³ srs network. acs.org The first actinide complex featuring an adamantanecarboxylate ligand, a uranyl compound, generates a 3D network through a combination of coordination bonds and hydrogen bonding.

Bifunctional Adamantane Ligands for Coordination Polymers

To create more complex and functional coordination polymers, adamantane dicarboxylates can be further functionalized with other donor groups, creating bifunctional or "mixed" ligands. This approach allows for the construction of frameworks with varied coordination environments.

Synthesis and Application of Azole-Functionalized Adamantanecarboxylic Acids

A successful strategy involves the introduction of nitrogen-donor azole groups onto the adamantane scaffold, creating angle-shaped, bifunctional azole-carboxylate ligands. rsc.org

These ligands can be synthesized by reacting 1-adamantanecarboxylic acid with various azoles (e.g., 1H-1,2,4-triazole, 1H-tetrazole) in concentrated sulfuric acid. rsc.orgacs.org This reaction proceeds smoothly despite the destabilizing effect of the carboxylic moiety on the intermediate adamantyl cation. rsc.org Another synthetic route starts from 3-bromo-1-adamantanecarboxylic acid and the corresponding azole. researchgate.net

These bifunctional ligands have been successfully used to prepare both 1D and 2D coordination polymers with copper(II) and nickel(II). rsc.orgacs.org In these structures, the ligand typically coordinates to the metal centers via one nitrogen atom of the azole ring and one oxygen atom from the carboxylate group, acting as a bridge. rsc.org For example, [Ni(trzadc)₂(MeOH)₂] (where trzadc is 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylate) is a 1D coordination polymer where the Ni(II) ion has an octahedral coordination environment. rsc.org The variation of solvents and substituents on the azole rings allows for fine-tuning of the final structure. rsc.orgacs.org

Photochemical Reactivity within Coordination Environments

The photochemical properties of coordination compounds are of great interest for applications in sensing, photocatalysis, and light-emitting devices. While specific studies on the photochemical reactivity (e.g., photoisomerization) of adamantane-1,3-dicarboxylate complexes are limited, research on related systems provides insight into their potential photophysical and photochemical behavior.

Adamantane-based coordination polymers have been shown to exhibit luminescence. The investigation of certain adamantane-based frameworks has revealed blue light emission upon excitation. The rigidity of the metal-organic framework (MOF) structure can enhance the luminescence intensity compared to the free ligand by reducing non-radiative decay pathways.

Furthermore, the adamantane cage itself can be photoactive. Theoretical studies have shown that UV illumination of adamantane in aqueous environments can lead to photo-excited charge transfer from the adamantane molecule. rsc.org This intrinsic photoactivity suggests that adamantane-based ligands could participate in photochemical processes within a coordination complex, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT).

The potential for photocatalytic activity is also an area of interest. Coordination polymers are increasingly studied as photocatalysts for the degradation of organic pollutants. mdpi.comrsc.org For example, certain luminescent coordination polymers have demonstrated high photocatalytic activity toward the degradation of rhodamine B under light irradiation. rsc.org Given that adamantane derivatives can be used to construct robust porous frameworks, their coordination polymers are potential candidates for heterogeneous photocatalysis.

Table of Mentioned Compounds

List of Chemical Compounds

Applications in Advanced Materials Science

Polymer Chemistry and Adamantane-Modified Polymers

The incorporation of the bulky and rigid adamantane (B196018) cage into polymer backbones is a well-established strategy for enhancing the performance of various polymeric systems. While direct polymerization of adamantane-1,3-dicarboxamide is not widely documented, the use of its parent compound, adamantane-1,3-dicarboxylic acid, and the related 1,3-diaminoadamantane in the synthesis of high-performance polymers like polyamides and polyimides provides significant insight into the potential of this class of materials.

Enhancement of Thermal, Chemical, and Mechanical Properties in Polymeric Systems

The introduction of the 1,3-adamantane moiety into polymer chains is known to impart significant improvements in thermal, chemical, and mechanical properties. For instance, polyimides synthesized from adamantane-containing diamines exhibit exceptionally high glass transition temperatures (Tg), often exceeding 300°C, and excellent thermal stability. rsc.org The rigid and bulky nature of the adamantane unit restricts segmental motion within the polymer chains, leading to these enhanced thermal properties. This principle suggests that polyamides or other polymers derived from this compound would likely also display high thermal stability.

The dense, cage-like structure of adamantane also contributes to enhanced chemical resistance and mechanical strength in polymers. The tightly packed, saturated hydrocarbon framework of adamantane is inherently resistant to chemical attack. When incorporated into a polymer, it can shield the more susceptible linkages from degradation. Furthermore, the rigidity of the adamantane unit can lead to polymers with high tensile strength and modulus. For example, an adamantane-based tetralactam, a type of polyamide, has been synthesized from 1,3-adamantanedicarbonyl dichloride (a derivative of adamantane-1,3-dicarboxylic acid), demonstrating the feasibility of incorporating this rigid core into polyamide structures. mdpi.com

Table 1: Thermal Properties of Adamantane-Containing Polymers (Analogues)

Polymer TypeAdamantane Derivative UsedGlass Transition Temperature (Tg)Decomposition Temperature (Td)Reference
Polyimide1,3-bis(4-aminophenyl)adamantane> 350 °C> 500 °C rsc.org
Polyamide (Tetralactam)1,3-Adamantanedicarbonyl dichlorideNot ReportedNot Reported mdpi.com

This table presents data for polymers made from derivatives of adamantane-1,3-dicarboxylic acid, as direct data for polymers from this compound is not available.

Application in Liquid Crystal Display Materials, Photoresist, and Membrane Separation

While specific applications of this compound in these areas are not documented, the unique properties of adamantane derivatives make them suitable candidates for such advanced technologies.

Liquid Crystal Display (LCD) Materials: The rigid and well-defined geometry of the adamantane core could be exploited in the design of novel liquid crystalline materials. While there is no direct evidence of this compound being used in LCDs, the general principle of using rigid molecular scaffolds to induce or enhance liquid crystalline phases is well-established.

Photoresists: Adamantane derivatives are widely used in the formulation of photoresists for microlithography, particularly for deep UV (DUV) applications. The bulky adamantane group enhances the etch resistance of the photoresist polymer. Furthermore, the introduction of functional groups onto the adamantane cage allows for the tuning of the polymer's solubility and imaging characteristics. It is plausible that this compound, with its functional amide groups, could be explored as a component in photoresist formulations to improve properties such as adhesion and etch resistance. acs.org

Membrane Separation: The incorporation of adamantane units into polymer membranes can create materials with well-defined free volume and pore sizes, which is advantageous for gas separation and reverse osmosis applications. For example, research has been conducted on the use of adamantane-1,3-diamine (B81992) in the fabrication of polyamide thin-film composite membranes for seawater reverse osmosis (SWRO). researchgate.net The rigidity of the adamantane unit can help in creating a more controlled and selective membrane structure. This suggests that polymers derived from this compound could also be investigated for membrane separation technologies.

Catalysis and Functional Materials

The unique structural and electronic properties of the adamantane cage have led to its use in the design of catalysts and other functional materials.

Design of Adamantane-Based Organocatalysts and Metal Complex Catalysts

The adamantane scaffold has been employed in the design of both organocatalysts and ligands for metal complex catalysts. The bulky nature of the adamantyl group can provide steric hindrance around a catalytic center, influencing the selectivity of a reaction. While there are no specific reports on this compound as a catalyst or ligand, the dicarboxamide functionality offers potential coordination sites for metal ions.

General reviews on adamantane-containing catalysts highlight their utility in a range of reactions. uq.edu.aumdpi.comnih.gov For instance, adamantyl-containing phosphine (B1218219) ligands are used in transition metal catalysis. The amide groups in this compound could potentially chelate metal ions, forming stable complexes that could exhibit catalytic activity. Further research would be needed to explore this possibility.

Development of Surfactants (e.g., Gemini and Bola Surfactants)

The hydrophobic and rigid adamantane cage is an attractive component for the design of specialty surfactants. Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer, have been synthesized using 1,3-adamantanediol (B44800) as the rigid spacer. acs.org These surfactants can exhibit unique aggregation behavior and surface activity. Given that the dicarboxamide groups can be considered hydrophilic, it is conceivable that this compound could serve as a building block for novel bola-type surfactants, where a hydrophobic adamantane core is functionalized with hydrophilic amide groups at both ends.

Exploration in Low Dielectric Constant Materials

Polymers containing adamantane are known to possess low dielectric constants (low-k). researchgate.net The bulky adamantane cage introduces significant free volume into the polymer matrix, which in turn lowers the material's dielectric constant. This property is highly desirable for interlayer dielectrics in microelectronic devices to reduce signal delay and power consumption. While specific data for polymers derived from this compound is unavailable, the principle of using adamantane to create low-k materials is well-established. electrochem.orgappliedmaterials.comappliedmaterials.com The incorporation of this compound into polymers could potentially lead to materials with a favorable combination of low dielectric constant and good thermal stability.

Table 2: Dielectric Constants of Adamantane-Containing Polymers (Analogues)

Polymer TypeAdamantane Derivative UsedDielectric Constant (k)Reference
PolyimideAdamantane-based diamines~2.7 - 3.2 researchgate.net
Various PolymersGeneral Adamantane IncorporationLow-k properties reported electrochem.orgappliedmaterials.comappliedmaterials.com

This table presents data for polymers made from adamantane derivatives, as direct data for polymers from this compound is not available.

Intermediates for Specialty Chemical Synthesis

This compound serves as a crucial stepping stone in multi-step organic syntheses, particularly in the production of adamantane-based diamines, which are valuable monomers for high-performance polymers. The synthesis of this intermediate is itself a key process, starting from the more readily available Adamantane-1,3-dicarboxylic acid.

The primary role of this compound as an intermediate is demonstrated in the synthesis of 1,3-diaminoadamantane. This transformation is a classic example of the Hofmann degradation reaction, where the dicarboxamide is converted to the corresponding diamine.

A notable synthesis route involves a two-step process starting from Adamantane-1,3-dicarboxylic acid. chemicalbook.comasianpubs.org First, the dicarboxylic acid undergoes an amidation reaction to yield this compound. chemicalbook.com This is a high-yield reaction, proceeding efficiently to produce the desired intermediate. chemicalbook.com

Table 1: Synthesis of 1,3-Diaminoadamantane via this compound chemicalbook.com

StepReactantReagentsProductYield
1. AmidationAdamantane-1,3-dicarboxylic acid1. SOCl₂ 2. NH₃This compound89%
2. Hofmann DegradationThis compoundBr₂ in aqueous NaOH1,3-Diaminoadamantane82%

The resulting 1,3-diaminoadamantane is a valuable monomer in the production of specialty polymers such as polyimides and polyamides. The incorporation of the rigid adamantane cage into the polymer backbone can significantly enhance properties like thermal stability and glass transition temperature. chemicalbook.com For instance, polyimides derived from adamantane-containing diamines have been shown to exhibit exceptionally high glass transition temperatures, ranging from 285 to 440 °C, along with excellent optical transparency.

The utility of this compound as an intermediate extends to the potential synthesis of other functionalized adamantane derivatives. The amide functionalities can, in principle, be subjected to various chemical transformations to introduce other chemical moieties, making it a versatile platform for creating novel adamantane-based structures for materials science and other applications. The bifunctional nature of the molecule, with two reactive amide groups positioned at the 1 and 3 positions of the adamantane core, allows for the systematic construction of complex molecular architectures.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Adamantane-1,3-dicarboxamide. These calculations provide detailed information about the molecule's geometry, electronic structure, and vibrational frequencies.

For the adamantane (B196018) scaffold itself, the arrangement of carbon atoms is nearly identical to that in a diamond crystal, resulting in a highly stable, strain-free molecule. nih.gov When functionalized at the 1 and 3 positions with dicarboxamide groups, the molecule's electronic properties are significantly altered. DFT calculations can be used to optimize the geometry of this compound, determining precise bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for predicting reactivity. The amide groups act as electron-withdrawing groups, which would be expected to lower the energy of the HOMO and LUMO compared to unsubstituted adamantane. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. For instance, in studies of other adamantane derivatives, HOMO-LUMO calculations have been used to characterize molecules as soft or hard and to assess their disposition to accept or donate electrons. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. An MEP map for this compound would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. The oxygen and nitrogen atoms of the amide groups would appear as regions of high negative potential (electron-rich), making them sites for hydrogen bonding and coordination. Conversely, the amide hydrogens would be regions of positive potential (electron-poor). This information is crucial for predicting how the molecule will interact with other molecules. ksu.edu.sa

Table 1: Calculated Electronic Properties of an Exemplary Adamantane Derivative (Note: Data for a representative adamantane-linked triazole derivative is used to illustrate typical computational outputs, as specific data for this compound is not available in the cited literature.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-2.1 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasures overall polarity of the molecule

Data derived from studies on adamantane-linked 1,2,4-triazole (B32235) derivatives. nih.gov

Molecular Dynamics Simulations of Host-Guest Systems and Supramolecular Assemblies

The lipophilic adamantane cage is a classic "guest" moiety in supramolecular chemistry, known for its ability to form stable inclusion complexes with various "host" molecules, such as cyclodextrins. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamics and thermodynamics of these host-guest interactions. acs.orgmdpi.com

MD simulations can model the process of this compound entering the cavity of a host molecule in an aqueous environment. By simulating the system over time (typically nanoseconds to microseconds), researchers can observe the stability of the resulting complex, identify the key intermolecular forces driving the association, and calculate binding free energies. The adamantane core primarily engages in van der Waals interactions within the hydrophobic cavity of the host, while the 1,3-dicarboxamide groups, positioned at the entrances of the host cavity, can form specific hydrogen bonds with the host's rim or with solvent molecules. ksu.edu.saresearchgate.net

Furthermore, the dicarboxamide functional groups provide this compound with the ability to self-assemble or form extended networks through hydrogen bonding. This is analogous to cubane-1,3-dicarboxamides, which have been used to replace isophthalamide (B1672271) motifs in hydrogen bond-templated catenanes and rotaxanes. rsc.org MD simulations can be employed to investigate the formation and stability of such supramolecular assemblies, predicting their structure and dynamic behavior in different environments. These simulations can reveal how the rigidity of the adamantane scaffold and the directionality of the amide groups guide the formation of predictable, ordered structures.

Mechanistic Studies of Reaction Pathways for Adamantane Functionalization

While this compound itself is a target for study, computational methods are also used to investigate its synthesis. The functionalization of the inert C-H bonds of the adamantane core is a significant chemical challenge. Theoretical studies can elucidate the mechanisms of these reactions, helping to optimize conditions and improve yields.

One established route to this compound involves the carboxylation of adamantane to form adamantane-1,3-dicarboxylic acid, followed by an amidation reaction. chemicalbook.com The initial carboxylation step often proceeds through a carbocationic intermediate. Computational studies on related adamantane functionalization reactions, such as chlorination and decarbonylation, have utilized DFT (e.g., with the M062X functional) to calculate the structures and energies of reactants, transition states, and products. acs.org These calculations can determine reaction enthalpies (ΔH) and activation barriers, providing a detailed picture of the reaction pathway and identifying the rate-determining step. acs.org Such mechanistic insights are invaluable for understanding the regioselectivity of the 1,3-disubstitution and for developing more efficient synthetic methods. nih.gov

The subsequent conversion of the dicarboxylic acid to the dicarboxamide typically proceeds via activation of the carboxylic acid groups (e.g., conversion to an acyl chloride) followed by reaction with ammonia (B1221849) or an amine. While computationally less demanding to study, quantum chemical methods can still provide useful information on the energetics of this two-step process.

Prediction of Binding Affinity and Molecular Recognition Phenomena

Predicting how strongly a molecule binds to a biological target, such as a protein receptor or enzyme, is a central goal of computational drug discovery. arxiv.orgmdpi.com The unique three-dimensional structure of this compound, featuring a bulky, hydrophobic core and hydrogen-bonding functional groups, makes it an interesting candidate for molecular recognition studies.

The binding affinity of a ligand for its receptor is quantified by the binding free energy (ΔG). Computational methods like free energy perturbation (FEP) and thermodynamic integration (TI), often used in conjunction with MD simulations, can predict these values. While computationally intensive, they provide a rigorous estimate of binding affinity.

Studies on various adamantane derivatives have successfully predicted their binding to biological targets. nih.gov For this compound, the adamantane cage would be expected to bind within a hydrophobic pocket of a receptor, displacing water molecules and establishing favorable van der Waals contacts. Simultaneously, the two amide groups can act as hydrogen bond donors and acceptors, forming specific, directional interactions with polar residues in the binding site. This combination of hydrophobic and specific hydrogen-bonding interactions can lead to high binding affinity and selectivity. The 1,3-disposition of the functional groups provides a specific spatial arrangement that can be matched to the geometry of a target's binding site.

Application of Molecular Descriptors and Docking Analyses

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations would be used to place the molecule into the active site of a target protein and score the resulting poses based on a scoring function that approximates the binding affinity.

Docking studies on other adamantane derivatives have shown their potential as inhibitors for various enzymes. ksu.edu.sanih.govjohnshopkins.edu A typical docking workflow for this compound would involve:

Obtaining the 3D structure of the target protein, usually from a crystallographic database.

Preparing the protein structure (e.g., adding hydrogens, assigning charges).

Generating a low-energy 3D conformation of this compound.

Running the docking algorithm to sample different orientations and conformations of the ligand within the binding site.

Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity. ksu.edu.sa

In addition to docking, molecular descriptors can be calculated to predict the molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors include properties like molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For example, analysis of an adamantane-based drug candidate showed it satisfied key drug-likeness rules, having 4 hydrogen bond acceptors (rule: <10) and 0 donors (rule: <5), and a polar surface area of 70.55 Ų, well within the desired limit of <140 Ų. ksu.edu.sa Such analyses are crucial for evaluating the potential of this compound as a component of a therapeutic agent.

Table 2: Key Molecular Descriptors for Drug-Likeness Analysis (Note: These are general parameters used in computational analysis, illustrated with values for a representative adamantane derivative.)

DescriptorTypical Value for Adamantane Derivative ksu.edu.saSignificance for Drug Development
Hydrogen Bond Donors0Influences membrane permeability and binding
Hydrogen Bond Acceptors4Influences solubility and binding
Polar Surface Area (PSA)70.55 ŲCorrelates with transport properties across membranes
Rotatable Bonds6Relates to conformational flexibility and binding entropy

Advanced Spectroscopic Characterization Techniques in Adamantane 1,3 Dicarboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For adamantane-1,3-dicarboxamide, both ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom in the molecule.

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry (C₂ᵥ). The adamantane (B196018) cage consists of several distinct proton environments whose chemical shifts are influenced by the diamagnetic anisotropy of the cage and the electronic effects of the two carboxamide substituents.

The protons of the primary amide groups (-CONH₂) are expected to appear as a broad singlet, typically in the range of 7.0-8.5 ppm. The exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.

The adamantane skeleton itself has three types of proton environments:

Bridgehead protons (CH): The two remaining bridgehead protons at the C5 and C7 positions.

Methylene (B1212753) protons (CH₂): Protons on the six methylene groups forming the walls of the cage. These can be further subdivided based on their proximity to the amide substituents.

A unique methylene proton (CH₂): The single methylene bridge proton at the C2 position, which lies on the axis of symmetry.

Based on data from related 1,3-disubstituted adamantane derivatives, the signals for the cage protons are predicted to appear in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. acs.org The electron-withdrawing nature of the carboxamide groups would cause a downfield shift for adjacent protons compared to unsubstituted adamantane. chemicalbook.comdocumentsdelivered.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Amide (-CONH₂) 7.0 - 8.5 Broad Singlet Chemical shift is highly dependent on solvent and concentration.
Adamantane Cage Protons 1.7 - 2.5 Multiplets Complex overlapping signals corresponding to the various CH and CH₂ groups of the adamantane skeleton.

The proton-decoupled ¹³C NMR spectrum provides a clear count of the number of non-equivalent carbon atoms in the molecule, which is highly informative for confirming the structure of this compound. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. masterorganicchemistry.com

The most downfield signal will correspond to the carbonyl carbon of the amide groups (-C =O). This peak is typically found in the 170-185 ppm region, a characteristic range for amide carbonyls. pressbooks.publibretexts.org

The carbons of the adamantane cage will appear much further upfield. The spectrum is predicted to show distinct signals for:

Substituted Bridgehead Carbons (C-1, C-3): These are quaternary carbons directly attached to the carboxamide groups.

Unsubstituted Bridgehead Carbons (C-5, C-7): Tertiary carbons (CH).

Methylene Carbons (CH₂): Several signals are expected for the methylene carbons, depending on their position relative to the substituents. For unsubstituted adamantane, these appear around 28.5 ppm and 37.9 ppm. chemicalbook.com Substitution at the 1 and 3 positions will deshield adjacent carbons, shifting their signals downfield. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (-C =O) 175 - 185 The most downfield signal; characteristic of an amide carbonyl. pressbooks.pub
Substituted Bridgehead (C-1, C-3) 40 - 50 Quaternary carbons attached to the amide groups.
Unsubstituted Bridgehead (CH) 30 - 40 Tertiary carbons at the 5 and 7 positions.
Methylene (CH₂) 25 - 45 Multiple signals expected for the non-equivalent methylene groups of the cage.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Interaction Studies

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum is dominated by the characteristic vibrations of the amide functional groups and the adamantane cage.

The primary amide groups give rise to several distinct and strong absorption bands:

N-H Stretching: Two bands are typically observed for the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₂ group. These usually appear in the region of 3100-3500 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption due to the carbonyl stretch is expected between 1650 and 1690 cm⁻¹. This is one of the most characteristic bands in the IR spectrum of amides.

N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bonds, typically appears as a strong absorption in the 1590-1650 cm⁻¹ region.

The adamantane skeleton contributes vibrations associated with C-H and C-C bonds:

C-H Stretching: Absorptions from the CH and CH₂ groups of the saturated cage structure are expected just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). researchgate.netnist.gov

C-H Bending and C-C Vibrations: A series of bands in the fingerprint region (below 1500 cm⁻¹) correspond to the various scissoring, wagging, and rocking motions of the methylene groups, as well as the stretching and deformation modes of the carbon cage itself. researchgate.netnih.gov These create a unique pattern characteristic of the adamantane framework.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
Asymmetric & Symmetric N-H Stretch Primary Amide (-NH₂) 3100 - 3500 Medium-Strong
C-H Stretch Adamantane Cage (CH, CH₂) 2850 - 2950 Strong
C=O Stretch (Amide I) Amide Carbonyl 1650 - 1690 Strong, Sharp
N-H Bend (Amide II) Primary Amide (-NH₂) 1590 - 1650 Strong
CH₂ Scissoring/Bending Adamantane Cage ~1450 Medium
C-C and C-N Stretch, other deformations Fingerprint Region < 1400 Medium-Weak

Electron Paramagnetic Resonance (EPR) Spectroscopy in Photoinduced Electron Transfer Mechanisms

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or triplet states. While this compound is a diamagnetic molecule with no unpaired electrons in its ground state, EPR spectroscopy could be a critical tool for studying its behavior in potential photoinduced electron transfer (PET) processes.

Theoretical studies on related adamantane derivatives, particularly amino-functionalized adamantanes, have shown that the functional groups can act as primary electron donors upon photoexcitation. mdpi.comnih.gov Adamantane is often used as a molecular model for nanodiamonds, and understanding charge transfer from its surface is an active area of research. rsc.org

In a hypothetical PET mechanism involving this compound, ultraviolet (UV) excitation could promote an electron from a high-lying molecular orbital, potentially localized on the amide groups, to an acceptor molecule or a solvated state. This would generate a transient paramagnetic species: the this compound radical cation.

Ad-(CONH₂)₂ + hν → [Ad-(CONH₂)₂]•⁺ + e⁻

EPR spectroscopy would be the ideal method to detect and characterize this radical cation intermediate. The resulting EPR spectrum would provide valuable information:

g-factor: This value would help identify the nature of the radical (e.g., carbon-centered or nitrogen-centered).

Hyperfine Coupling: Interactions between the unpaired electron and nearby magnetic nuclei (¹⁴N and ¹H) would lead to a splitting of the EPR signal. Analysis of this hyperfine structure could map the spin density distribution across the molecule, revealing whether the unpaired electron is localized on the nitrogen atoms of the amide groups or delocalized over the adamantane cage.

While no direct EPR studies on this compound have been reported, the technique remains a powerful potential tool for investigating its redox properties and its viability in photochemical applications where single-electron transfer steps are proposed.

Medicinal and Biological Research Perspectives

Design Principles for Adamantane-Based Bioactive Compounds

The incorporation of an adamantane (B196018) group into a drug candidate can significantly influence its biological activity by altering its physicochemical properties. This has led to the development of several successful adamantane-containing drugs.

The adamantyl moiety serves several key roles in pharmacophore design, primarily due to its distinct lipophilicity, steric bulk, and rigid structure. pensoft.netmdpi.com

Steric Hindrance and Stability: The bulky nature of the adamantane scaffold can shield adjacent functional groups from metabolic degradation by enzymes. nih.govnih.gov This steric hindrance can increase the metabolic stability of a drug, leading to a longer plasma half-life and improved therapeutic efficacy. nih.gov

Scaffold for Functional Group Orientation: The rigid, well-defined geometry of the adamantane nucleus acts as a rigid scaffold, allowing for the precise spatial orientation of pharmacophoric groups. mdpi.com This can lead to a more optimal interaction with the target receptor or enzyme, enhancing binding affinity and selectivity.

A notable example of the successful application of these principles is in the antiviral drug amantadine (B194251) (1-aminoadamantane), where the adamantane cage is crucial for its interaction with the M2 proton channel of the influenza A virus. nih.gov

Table 1: Physicochemical Properties of Adamantane Relevant to Pharmacophore Design

PropertyDescriptionImplication in Drug Design
Lipophilicity (logP) HighEnhanced membrane permeability and absorption.
Structure Rigid, cage-likePrecise orientation of functional groups, leading to improved target binding.
Size BulkySteric shielding of labile functional groups, increasing metabolic stability.
Van der Waals Volume LargePotential for strong hydrophobic interactions with receptor pockets.

The adamantane scaffold can be chemically modified at its bridgehead positions to fine-tune the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a drug candidate.

Improving Pharmacokinetics: Modifications to the adamantane core can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of polar functional groups can modulate the lipophilicity, affecting solubility and membrane permeability. As previously mentioned, the inherent stability of the adamantane cage can reduce metabolic clearance. nih.gov

Enhancing Pharmacodynamics: By serving as a rigid anchor, the adamantyl group allows for the systematic exploration of the spatial requirements of a binding site. Different substituents can be placed at various positions on the adamantane ring to optimize interactions with the target, thereby enhancing the drug's potency and selectivity. mdpi.com

For a compound like Adamantane-1,3-dicarboxamide, the two carboxamide groups at the 1 and 3 positions provide specific points for hydrogen bonding interactions with a biological target. The rigid adamantane core would hold these groups in a fixed orientation, which could be highly advantageous for binding to a specific receptor.

Strategies for Drug Delivery Systems

The unique host-guest chemistry of adamantane has been extensively explored in the development of advanced drug delivery systems. The adamantyl group can act as a molecular anchor, facilitating the non-covalent assembly of supramolecular structures. nih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic cavity of β-cyclodextrin is of a suitable size to encapsulate the lipophilic adamantane moiety, forming a stable host-guest inclusion complex. acs.org This interaction is a cornerstone of many adamantane-based drug delivery systems.

This complexation can:

Increase the aqueous solubility of poorly soluble drugs by encapsulating the hydrophobic adamantane-tagged drug. researchgate.net

Protect the drug from degradation in the biological environment.

Enable targeted drug delivery by modifying the cyclodextrin (B1172386) with targeting ligands. researchgate.net

The formation of these inclusion complexes is a dynamic and reversible process, allowing for the controlled release of the adamantane-containing drug at the target site. nih.gov

Table 2: Adamantane-Cyclodextrin Host-Guest System

ComponentRoleKey Interaction
Adamantane Moiety GuestHydrophobic interactions with the cyclodextrin cavity.
Cyclodextrin HostEncapsulates the adamantane guest.

Liposomes: The lipophilic nature of the adamantane group allows it to be readily incorporated into the lipid bilayer of liposomes. researchgate.net This enables the surface of the liposome (B1194612) to be functionalized with adamantane-tagged molecules, such as targeting ligands or imaging agents, through host-guest interactions with cyclodextrins. nih.gov This approach has been used to create targeted liposomal drug delivery systems that can selectively deliver their cargo to diseased cells. researchgate.net

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The surface of dendrimers can be functionalized with adamantyl groups, which can then form host-guest complexes with cyclodextrin-modified drugs. rsc.org This allows for the creation of high-capacity drug delivery systems with the potential for controlled release. Adamantane itself can also serve as the core of a dendrimer, providing a rigid scaffold for the attachment of multiple drug molecules. nih.gov

The principle of molecular recognition is fundamental to the use of adamantane in targeted drug delivery. The highly specific and strong interaction between adamantane and cyclodextrin is a prime example of this. nih.gov This predictable and reliable non-covalent interaction allows for a "plug-and-play" approach to the design of targeted delivery systems.

For instance, a targeting molecule (e.g., an antibody or a peptide) can be conjugated to a cyclodextrin, while the drug is attached to an adamantane moiety. When mixed, these two components will self-assemble into a targeted drug delivery system. This modular approach simplifies the synthesis and purification of complex drug conjugates. nih.gov The specificity of the adamantane-cyclodextrin interaction ensures that the drug is delivered to the intended site of action, minimizing off-target effects.

Investigation of Biological Activities and Mechanisms

The rigid, lipophilic nature of the adamantane cage makes it an attractive moiety for medicinal chemists. Its incorporation into drug candidates can enhance binding to biological targets, improve pharmacokinetic properties, and provide a stable, predictable three-dimensional structure.

Enzyme Inhibition and Modulation of Protein-Protein Interactions

The adamantane framework is a key component in the design of various enzyme inhibitors. Although direct studies on this compound are scarce, research on other adamantyl amides provides significant insights into its potential as an enzyme inhibitor.

One area of focus has been the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. A series of adamantyl carboxamides and acetamides have been identified as potent and selective inhibitors of human 11β-HSD1 nih.gov. The adamantyl group in these inhibitors is thought to occupy a hydrophobic pocket in the enzyme's active site. For instance, N-(thiophen-2-ylmethyl)adamantane-1-carboxamide and its derivatives have shown inhibitory concentrations (IC50) in the nanomolar range nih.gov. The dicarboxamide structure of this compound offers the possibility of bivalent or bridging interactions with enzyme targets, a strategy that can enhance binding affinity and specificity.

Furthermore, 1,3-disubstituted ureas containing an adamantane fragment have been investigated as promising inhibitors of human soluble epoxide hydrolase (hsEH), an enzyme involved in the metabolism of fatty acids and linked to cardiovascular diseases and diabetes mdpi.com. This suggests that the 1,3-disubstitution pattern on the adamantane core is a viable strategy for designing enzyme inhibitors.

The rigid 1,3-disubstituted adamantane scaffold can also serve as a core for presenting functional groups in a defined spatial orientation, which is a key principle in the design of molecules that modulate protein-protein interactions (PPIs). While specific examples for this compound are not available, the concept remains a theoretical possibility for future research.

Table 1: Examples of Adamantane Carboxamide Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Key Findings
Adamantyl carboxamides 11β-HSD1 Potent and selective inhibition with IC50 values in the nanomolar range. The adamantyl group occupies a hydrophobic pocket. nih.gov
Adamantyl acetamides 11β-HSD1 Similar inhibitory activity to carboxamides, demonstrating the versatility of the adamantane scaffold. nih.gov

Antiviral and Antimicrobial Research Contexts (Mechanistic Insights)

The adamantane cage is famously associated with the antiviral drugs amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus. This has spurred extensive research into other adamantane derivatives for a broad range of antiviral and antimicrobial applications.

While direct antiviral data for this compound is not prominent, a study on related compounds, specifically dialkyl esters of 5,7-dialkyladamantane-1,3-dicarboxylic acid, reported a degree of protection against Herpes simplex virus infections in mice nih.gov. This finding suggests that the adamantane-1,3-dicarboxy scaffold could be a starting point for the development of anti-herpes agents. The mechanism of action for such compounds is not fully elucidated but may involve interference with viral entry or replication processes, leveraging the lipophilic nature of the adamantane group to interact with viral or cellular membranes.

In the realm of antimicrobial research, numerous adamantane derivatives have been synthesized and tested against various bacterial and fungal strains nih.govnih.govmdpi.com. The lipophilicity imparted by the adamantane moiety is believed to facilitate the disruption of microbial cell membranes, a common mechanism for antimicrobial action. For example, adamantane-appended supramolecular self-associating amphiphiles have demonstrated activity against both Gram-positive (methicillin-resistant Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria kent.ac.uk. The dicarboxamide functionality in this compound could potentially be derivatized to create such amphiphilic structures.

Table 2: Antimicrobial Activity of Representative Adamantane Derivatives

Compound Type Target Organism(s) Potential Mechanism of Action
Adamantane-appended amphiphiles MRSA, E. coli Disruption of bacterial cell membranes. kent.ac.uk
Adamantane-thiosemicarbazides Gram-positive and Gram-negative bacteria, Candida albicans Broad-spectrum activity, likely involving multiple cellular targets. nih.gov

Neuroprotective Compound Design Principles

Adamantane derivatives, most notably memantine (B1676192), are utilized in the treatment of neurodegenerative diseases such as Alzheimer's disease. The primary mechanism of memantine is the uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which helps to mitigate excitotoxicity.

The design of novel neuroprotective agents often incorporates the adamantane scaffold due to its favorable properties for crossing the blood-brain barrier and its ability to serve as a rigid anchor for pharmacophoric groups. A series of fluorescent heterocyclic adamantane amines have been synthesized and shown to possess multifunctional neuroprotective activity, including inhibition of the NMDA receptor, calcium channels, and nitric oxide synthase, as well as free radical scavenging nih.gov.

The this compound structure provides a versatile platform for the development of neuroprotective compounds. The two amide groups at the 1 and 3 positions can be functionalized with various substituents to modulate properties such as solubility, lipophilicity, and binding affinity for specific neural targets. The defined stereochemistry of the 1,3-disubstituted adamantane core allows for the precise positioning of these substituents to interact with receptor binding sites. For instance, conjugating neuroprotective moieties to the dicarboxamide could lead to compounds with enhanced efficacy or a multi-target profile. The synthesis of myrtenal-adamantane conjugates has been shown to result in compounds with neuroprotective properties in models of dementia, suggesting that combining adamantane with other active fragments is a promising strategy nih.gov.

Q & A

Q. What are the optimal synthetic conditions for Adamantane-1,3-dicarboxamide, and how do reaction parameters influence yield?

The synthesis of adamantane-derived carboxamides typically involves coupling adamantane-carboxylic acid derivatives with amines under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Reactions are often conducted at 60–80°C to balance kinetic activation and thermal decomposition risks .
  • Catalysts : Carbodiimides (e.g., DCC) or coupling agents like HATU improve amide bond formation .
  • pH control : Neutral to slightly basic conditions (pH 7–8) minimize side reactions .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on YieldSource
SolventDMSO, acetonitrile+20–30%
Temperature60–80°CCritical for purity
CatalystHATU/DCC+40–50%

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires multi-technique validation:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify adamantane backbone signals (δ 1.6–2.2 ppm for CH2_2 groups) and amide protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .
  • Infrared (IR) spectroscopy : Amide C=O stretches (1650–1680 cm1^{-1}) and N–H bends (1550–1600 cm^{-1) verify functional groups .

Q. Table 2: Key Analytical Signatures

TechniqueCritical Peaks/DataSource
1^1H NMRδ 1.6–2.2 ppm (adamantane CH2_2)
HRMS[M+H]+^+ matching exact mass
IR1650–1680 cm1^{-1} (C=O)

Q. How does this compound behave under varying pH and temperature conditions?

  • Thermal stability : Decomposition occurs above 150°C, confirmed by thermogravimetric analysis (TGA) .
  • pH sensitivity : Hydrolysis of amide bonds is observed under strong acidic (pH < 3) or alkaline (pH > 10) conditions .
  • Solubility : Limited solubility in water but improved in DMSO or ethanol (5–10 mg/mL at 25°C) .

Q. What are the solubility profiles of this compound in common solvents?

SolventSolubility (mg/mL, 25°C)Source
Water<1
DMSO8–10
Ethanol5–7
Acetonitrile3–4

Q. How reactive is this compound in nucleophilic or electrophilic reactions?

The adamantane core’s rigidity limits reactivity, but the dicarboxamide groups participate in:

  • Nucleophilic substitution : Amide nitrogens react with alkyl halides under basic conditions .
  • Hydrogen bonding : Facilitates supramolecular assembly in crystal lattices .

Advanced Research Questions

Q. How can contradictions in solubility or stability data across studies be resolved?

  • Method standardization : Use controlled conditions (e.g., USP dissolution apparatus) for reproducibility .
  • Cross-validation : Compare DSC (differential scanning calorimetry) and TGA data to identify polymorphic forms .
  • Computational modeling : Predict solubility parameters via COSMO-RS or Hansen solubility parameters .

Q. What structure-activity relationships (SARs) exist for adamantane dicarboxamides in biological systems?

  • Rigid backbone : Adamantane’s lipophilicity enhances blood-brain barrier penetration, relevant in neurological targets .
  • Amide spacing : 1,3-substitution optimizes hydrogen-bonding interactions with enzymes (e.g., viral proteases) .
  • Bioisosteric replacements : Replacing chlorine with fluorine in analogues improves metabolic stability .

Q. Table 3: SAR Insights from Analogues

ModificationBiological ImpactSource
Lipophilic groupsEnhanced cellular uptake
HalogenationIncreased binding affinity

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to NMDA receptors or viral M2 proton channels .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate electronic parameters (HOMO-LUMO gaps) with antiviral IC50_{50} values .

Q. What are the degradation pathways of this compound under oxidative stress?

  • Photodegradation : UV exposure generates carboxylic acid derivatives via radical intermediates .
  • Enzymatic hydrolysis : Liver microsomes cleave amide bonds, producing adamantane-1,3-dicarboxylic acid .

Q. How does this compound participate in supramolecular chemistry?

  • Hydrogen-bond networks : Forms stable cocrystals with pyridine derivatives (X-ray confirmed) .
  • Host-guest systems : Binds cyclodextrins via hydrophobic adamantane core, enhancing solubility .

Key Data Sources

  • Synthesis protocols:
  • Analytical methods:
  • Biological activity:
  • Stability/solubility:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.